

Application Notes: High-Dose Insulin Therapy for Aluminum Phosphide Poisoning

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: AlPhos

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Aluminum phosphide (AlP) is a highly toxic fumigant whose poisoning leads to severe metabolic acidosis, refractory shock, and multi-organ failure due to cellular mitochondrial toxicity. The resulting "state of metabolic starvation" and profound myocardial dysfunction are the primary drivers of its high mortality rate. High-dose insulin (HDI) therapy, also referred to as insulin-euglycemia therapy, is emerging as a promising intervention. It functions as a metabolic and inotropic rescue agent, counteracting the poisoning's cardiotoxic effects.

Clinical Evidence and Rationale

The therapeutic use of insulin in AlP poisoning is based on its positive inotropic effects and its role in reversing the poisoned myocardium's impaired glucose utilization [1]. The table below summarizes key clinical outcomes from recent studies:

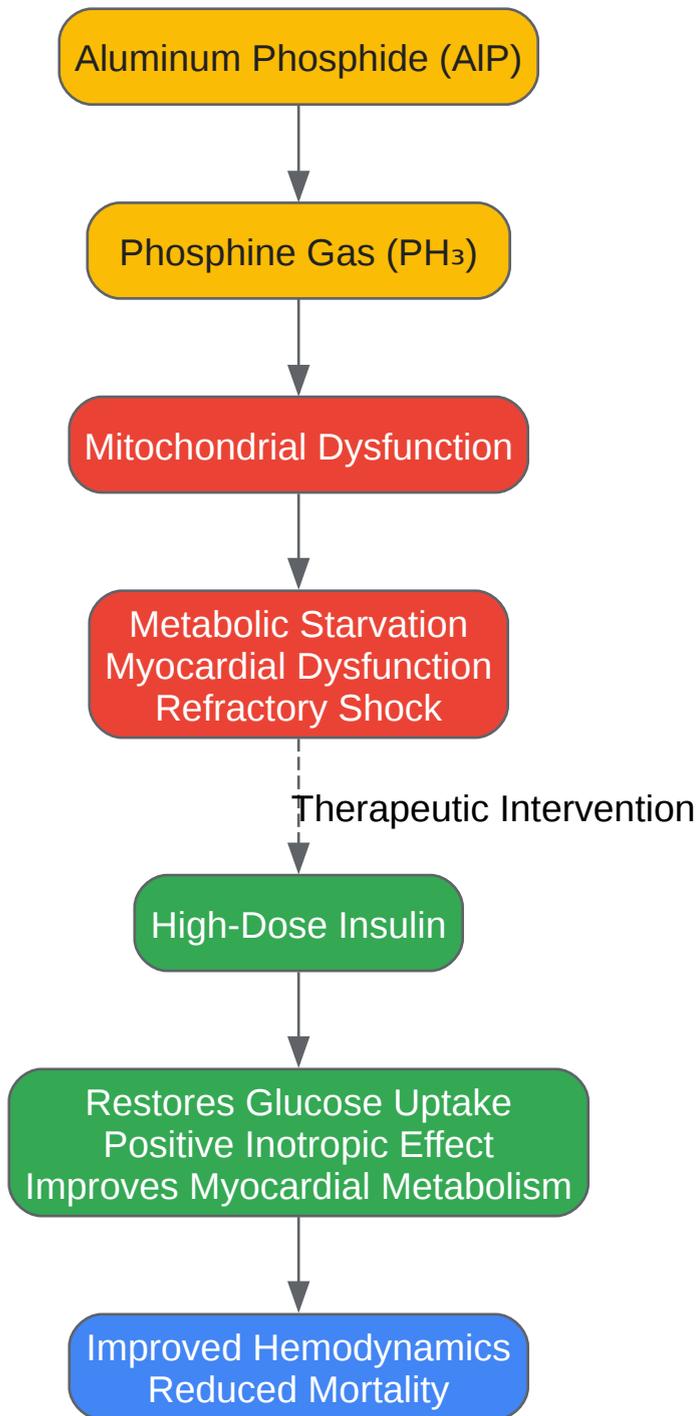
Table 1: Clinical Outcomes of High-Dose Insulin Therapy in AlP Poisoning

Study / Type	Mortality in HDI Group	Mortality in Control Group	Key Secondary Outcomes
Randomized Controlled Trial	64.8%	96.3%	Significant improvement in BP; lower vasopressor requirements (7 mg vs. 26 mg)

Study / Type	Mortality in HDI Group	Mortality in Control Group	Key Secondary Outcomes
(2023) [2]			median); reduced need for intubation (61.1% vs. 81.5%)
Systematic Review (2024) [1]	Consistent reduction across studies	--	Consistent mortality benefit noted; divergent results on BP and ventilation; highlights need for more RCTs

Proposed Mechanism of Action

High-dose insulin counteracts the core pathophysiology of AIP poisoning. The following diagram illustrates the proposed signaling pathways and logical relationship between the poison's action and insulin's therapeutic effects.



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Detailed Experimental & Clinical Protocol

This protocol integrates dosing information from clinical guidelines [3] with outcomes from the recent RCT [2].

Inclusion Criteria for Therapy

Initiate HDI therapy in patients with symptomatic acute AIP poisoning, particularly in the presence of:

- Myocardial dysfunction (e.g., low ejection fraction, elevated cardiac biomarkers) [3].
- Hemodynamic instability (refractory hypotension) despite initial fluid resuscitation and vasopressor support [1] [2].

Dosing and Administration Protocol

The standard protocol involves a bolus dose followed by a continuous infusion, with concurrent dextrose and potassium supplementation.

Table 2: High-Dose Insulin Euglycemia Dosing Protocol

Component	Protocol Details	Notes & Rationale
Initial Bolus	1 IU/kg regular insulin IV [3].	Provides an immediate loading dose to initiate the therapeutic effect.
Continuous Infusion	Start at 1 IU/kg/hour as a continuous IV infusion [3].	Titrate based on clinical response (e.g., improvement in blood pressure, reduction in vasopressor need). Doses up to 10 IU/kg/hour have been used in refractory cases [3].
Dextrose Infusion	Co-administer dextrose (e.g., D10W or D50W) to maintain euglycemia (target blood glucose: 100-200 mg/dL or 5.5-11 mmol/L) [3].	Prevents hypoglycemia. Be mindful of the potential for fluid overload from large dextrose volumes [3].

Component	Protocol Details	Notes & Rationale
Potassium Supplementation	Continuous monitoring and supplementation are mandatory to maintain normal serum potassium levels [3].	Insulin drives potassium intracellularly, creating a high risk of significant hypokalemia [1] [3].

Safety and Efficacy Monitoring

- **Hemodynamics:** Continuously monitor blood pressure (systolic, diastolic, MAP) and heart rate. The goal is to see a reduction in vasopressor requirements [2].
- **Metabolic Panel:** Frequently check blood glucose (hourly initially), serum potassium, magnesium, and bicarbonate [1] [3].
- **Adverse Effects:** The most reported adverse effects are hypoglycemia, hypokalemia, and hyperglycemia [1]. Vigilant monitoring and protocol adherence are crucial for mitigation.

Discussion for Researchers

The integration of HDI therapy represents a paradigm shift in managing this highly lethal poisoning. The evidence, particularly from the recent RCT, demonstrates a profound mortality benefit and improved physiologic parameters [2]. The dosing strategy is extrapolated from well-established protocols for calcium channel blocker overdose, given the similar profile of myocardial depression [3].

For future research, high-quality, multi-center randomized controlled trials are still needed to refine dosing, identify the ideal patient population, and fully elucidate the molecular mechanisms behind insulin's cardioprotective action in this context [1]. Other investigational approaches being explored in conjunction include early gastric decontamination with coconut oil and sodium bicarbonate, and the use of antioxidant therapy (e.g., N-acetylcysteine, Glutathione) [4].

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